Methyl 2,3-diamino-4,6-dimethylbenzoate
Description
Methyl 2,3-diamino-4,6-dimethylbenzoate is a molecule that, while not extensively documented in mainstream chemical literature, holds considerable potential derived from its unique arrangement of functional groups. Its structure, featuring two adjacent amino groups, two methyl groups, and a methyl ester on an aromatic ring, provides a rich platform for a variety of chemical transformations.
The chemical personality of this compound is best understood by examining its constituent functional moieties: the aromatic diamine and the benzoate (B1203000) ester.
Aromatic Diamines: These compounds are characterized by the presence of two amino groups attached to an aromatic ring. The amino groups are strong activating groups in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. libretexts.org The nucleophilicity of the amino groups also allows them to participate in a wide range of reactions, including the formation of amides, imines, and heterocyclic rings. bohrium.com The basicity (pKa) of aromatic diamines is a critical factor in their reactivity, influencing their performance in processes like polycondensation for the synthesis of high-performance polymers. mdpi.com
Benzoate Esters: Benzoate esters are derivatives of benzoic acid and are widely used in organic synthesis. annexechem.com The ester group is generally less reactive than an amino group but can undergo hydrolysis, reduction, and transesterification under specific conditions. organic-chemistry.org Methyl benzoate and its derivatives are frequently employed as intermediates in the synthesis of fine chemicals and pharmaceuticals. chemicalbook.commdpi.com Their pleasant aromas also lead to their use in the fragrance industry. annexechem.comchemicalbook.com
The combination of these functionalities in one molecule, as seen in this compound, creates a versatile platform where the different groups can react selectively or in concert to build complex molecular structures.
The primary significance of compounds like this compound lies in their utility as scaffolds for constructing more complex molecules, particularly heterocyclic systems. The vicinal (ortho) arrangement of the two amino groups is particularly valuable for the synthesis of fused five- and six-membered rings.
For instance, ortho-diaminobenzenes are classical precursors for the synthesis of benzimidazoles, quinoxalines, and other related heterocycles through condensation reactions with various electrophiles. nbinno.comuni-konstanz.de The presence of the methyl ester and additional methyl groups on the ring in the target molecule allows for the generation of highly substituted heterocyclic products with potentially unique biological or material properties. These substituents can influence the electronic properties and steric environment of the final molecule, providing a means to fine-tune its characteristics.
The table below illustrates the potential of ortho-diaminoaromatics as precursors to important heterocyclic systems.
| Reactant for Condensation | Resulting Heterocyclic System |
| Carboxylic Acids / Aldehydes | Benzimidazoles |
| 1,2-Diketones | Quinoxalines |
| Phosgene or its equivalents | Benzimidazolones |
| Isothiocyanates | Benzimidazole-2-thiones |
This versatility makes substituted diaminobenzoates valuable intermediates for medicinal chemistry and materials science research.
Research involving polysubstituted aromatic frameworks, including substituted diaminobenzoates, is driven by the demand for novel compounds with specific functions. Current research trajectories focus on several key areas:
Development of Novel Synthetic Methodologies: Efficiently creating polysubstituted benzenes with precise control over the substitution pattern is a significant challenge in organic synthesis. rsc.orgrsc.orgresearchgate.net Research is ongoing to develop new catalytic and multi-component reactions that allow for the streamlined construction of these complex cores. rsc.orgresearchgate.net
Medicinal Chemistry and Drug Discovery: The benzimidazole (B57391) scaffold, readily accessible from ortho-diaminobenzenes, is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. nih.gov Researchers continue to explore new derivatives of this and related heterocyclic systems to identify novel therapeutic agents.
Materials Science: Aromatic diamines are fundamental monomers for high-performance polymers like polyimides and polybenzimidazoles, which exhibit exceptional thermal stability and mechanical strength. mdpi.com The synthesis of novel substituted diamines offers a pathway to new materials with tailored properties for applications in aerospace, electronics, and filtration membranes.
The study of molecules like this compound, while specific, contributes to these broader research goals by expanding the toolbox of available building blocks for creating next-generation functional molecules and materials.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-diamino-4,6-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-4-6(2)8(11)9(12)7(5)10(13)14-3/h4H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEVXNHGOSYLAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)N)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2,3 Diamino 4,6 Dimethylbenzoate
Established Synthetic Pathways
The conventional synthesis of Methyl 2,3-diamino-4,6-dimethylbenzoate typically involves a multi-step process that builds the molecule's functionality sequentially on a substituted benzene (B151609) core.
Esterification Strategies for Carboxyl Group Functionalization
The final or intermediate step in many synthetic routes to the target compound is the formation of the methyl ester from a corresponding carboxylic acid precursor (2,3-diamino-4,6-dimethylbenzoic acid).
Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. fiveable.me
Reaction: The carboxylic acid is heated with an excess of methanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is an equilibrium process, and excess methanol is used to drive it towards the product side.
Catalysts: While traditional mineral acids are effective, solid acid catalysts like zirconium/titanium oxides have been developed to facilitate easier separation and recycling, aligning with greener chemistry principles. mdpi.comresearchgate.net
A plausible synthetic route could involve the regioselective esterification of a precursor like 3-nitro-4,6-dimethylphthalic acid, followed by subsequent chemical transformations to introduce the amino groups. researchgate.net
Table 1: Comparison of Catalysts for Benzoic Acid Esterification
| Catalyst Type | Example | Advantages | Disadvantages |
|---|---|---|---|
| Brønsted Acid | H₂SO₄ | High activity, low cost | Difficult to separate, corrosive |
| Lewis Acid | Zirconium/Titanium Solid Acid mdpi.comresearchgate.net | Reusable, easy to separate | May require higher temperatures |
Regioselective Amination of the Aromatic Ring
Introducing two adjacent amino groups onto the aromatic ring with the correct regiochemistry is a critical challenge. The most established method involves the reduction of nitro groups.
Nitration and Reduction: A common pathway begins with a dimethylbenzoic acid precursor, which undergoes nitration to introduce two nitro groups at the 2 and 3 positions. Subsequent reduction of these nitro groups, typically using a metal catalyst like palladium on carbon (Pd/C) with hydrogen gas, yields the desired diamine. researchgate.net The precise control of nitration conditions is essential to achieve the correct isomer.
Copper-Catalyzed Amination: Modern cross-coupling reactions offer alternative routes. For instance, a di-halogenated precursor, such as methyl 2,3-dibromo-4,6-dimethylbenzoate, could undergo a copper-catalyzed Ullmann condensation with an amine source. organic-chemistry.org These methods have shown high chemo- and regioselectivity for the amination of bromobenzoic and chlorobenzoic acids. nih.govresearchgate.net This approach avoids the use of harsh nitrating agents.
Directed C-H Activation: Advanced methods involving iridium-catalyzed ortho-amination can functionalize C-H bonds directly. nih.gov This technique uses a directing group, such as the carboxylate itself, to selectively install an amino group at the adjacent position, offering a highly efficient and atom-economical route. nih.gov
Introduction of Alkyl Substituents via Specific Aromatic Functionalization
The 4,6-dimethyl substitution pattern is typically established early in the synthesis by starting with a pre-functionalized raw material.
Starting Material Selection: The synthesis would likely commence from a commercially available dimethylated benzene derivative, such as 3,5-dimethylaniline (B87155) or 3,5-dimethylphenol. This precursor would then undergo a series of reactions, including carboxylation and amination, to build the final product.
Oxidation of Alkylbenzenes: An alternative approach is the oxidation of a more complex alkylbenzene. For example, a molecule with methyl groups and another oxidizable alkyl side-chain could be treated with a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to form the carboxylic acid group. savemyexams.com
Friedel-Crafts Alkylation: While Friedel-Crafts alkylation is a fundamental method for introducing alkyl groups to an aromatic ring, its application to benzoic acid derivatives can be challenging. The carboxyl group is a deactivating meta-director, making it difficult to achieve the desired 4,6-substitution pattern on an unsubstituted benzoic acid. Therefore, this method is less practical for this specific target molecule compared to using a pre-alkylated starting material.
Advanced Synthetic Approaches and Catalytic Systems
Recent advancements in chemical synthesis focus on improving efficiency, reducing environmental impact, and accelerating reaction times.
Green Chemistry Principles in Compound Preparation
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov
Catalysis: The use of reusable solid acid catalysts for esterification is a prime example of a greener approach, as it minimizes waste compared to traditional acid catalysts. mdpi.comresearchgate.net
Alternative Reagents: Developing amination strategies that avoid harsh nitrating acids and instead use catalytic methods aligns with green chemistry principles by improving safety and reducing toxic byproducts. acs.org
Bio-based Feedstocks: Research into producing aromatic amines from renewable resources like lignin (B12514952) is an emerging area. acs.org Although not yet specific to this compound, it represents a future direction for the sustainable production of diamines and other aromatic chemicals. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis utilizes microwave radiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. ajrconline.orgrasayanjournal.co.in
Accelerated Esterification: The esterification of benzoic acids with alcohols can be completed in minutes using microwave irradiation, compared to hours with conventional refluxing. ijsdr.org This efficiency gain is a significant advantage in multi-step syntheses. ajrconline.org
Enhanced Cross-Coupling: Microwave heating can also accelerate metal-catalyzed reactions, such as amination, by efficiently heating the reaction mixture and catalyst. ias.ac.in
Solvent-Free Reactions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further reducing the environmental impact of the process.
Table 2: Conventional vs. Microwave-Assisted Esterification
| Parameter | Conventional Heating | Microwave-Assisted Synthesis ijsdr.org |
|---|---|---|
| Reaction Time | Hours (e.g., 1-8 hours) | Minutes (e.g., 5-15 min) |
| Energy Consumption | High | Low |
| Yield | Often moderate to good | Often good to excellent |
| Solvent Use | Typically requires bulk solvent | Can often be done with less or no solvent |
Based on a comprehensive search of available scientific literature, there is no specific information regarding the synthesis, flow chemistry applications, optimization of reaction conditions, mechanistic studies, catalyst design, or isolation and purification techniques for the chemical compound "this compound."
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Therefore, it is not possible to provide an article that adheres to the specified outline and content requirements due to the absence of relevant research findings for this particular compound in the public domain.
Chemical Reactivity and Transformation of Methyl 2,3 Diamino 4,6 Dimethylbenzoate
Reactions Involving Aromatic Amino Groups
The two amino groups at the 2- and 3-positions of the benzene (B151609) ring are the primary sites of chemical reactivity. Their nucleophilicity allows them to participate in a wide array of chemical transformations, leading to the formation of diverse derivatives.
Nucleophilic Substitution and Derivatization Reactions
The amino groups of aromatic diamines readily engage in nucleophilic substitution reactions. For instance, in related diamino systems, these groups can displace leaving groups in other molecules to form new carbon-nitrogen bonds. A common example of such reactivity is the vicarious nucleophilic substitution, where nucleophiles can substitute hydrogen atoms on an aromatic ring, a reaction that has been used to synthesize compounds like 1,3-diamino-2,4,6-trinitrobenzene. osti.gov While this specific reaction introduces nitro groups, the underlying principle of nucleophilic attack by an amino-containing nucleophile is relevant.
The derivatization of amino groups is a key strategy for modifying the properties of aromatic amines. These reactions can lead to the formation of a wide range of functional groups, thereby expanding the synthetic utility of the parent molecule.
Condensation Reactions with Carbonyl Compounds, including Schiff Base Formation
The reaction of primary amines with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. nih.govresearchgate.net The aromatic amino groups of methyl 2,3-diamino-4,6-dimethylbenzoate are expected to undergo condensation reactions with various carbonyl compounds. These reactions are typically catalyzed by acid or base and involve the initial formation of a hemiaminal intermediate, followed by dehydration to yield the Schiff base. nih.gov
The formation of Schiff bases is a versatile method for creating new carbon-nitrogen double bonds and is a cornerstone in the synthesis of many heterocyclic compounds and metal complexes. researchgate.netresearchgate.net For example, the condensation of 2,6-diformyl-4-methylphenol with 5,6-diamino-1,3-dimethyluracil (B14760) yields a Schiff base ligand capable of coordinating with various metal ions. nih.gov Similarly, reactions of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of substituted nicotinates through condensation and cyclization pathways. mdpi.com
| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |
| Aromatic Diamine | Aldehyde/Ketone | Schiff Base (Imine) | Acid or Base Catalysis |
| 3-Oxo-2-arylhydrazonopropanals | Active Methylene Reagents | Arylazonicotinates | Varies |
| 2,6-Diformyl-4-methylphenol | 5,6-Diamino-1,3-dimethyluracil | Schiff Base Ligand | Not specified |
Oxidation Pathways of Amino Moieties
Aromatic amino groups are susceptible to oxidation, which can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of primary aromatic amines can yield nitroso, nitro, azoxy, azo, or hydrazo compounds. In some cases, polymerization can occur. The specific oxidation products of this compound would depend on the controlled application of an appropriate oxidizing agent.
Reduction Transformations of Amino-Containing Derivatives
While the amino groups themselves are in a reduced state, derivatives formed from them can undergo reduction. For instance, if the amino groups are converted to nitro groups through oxidation, these can then be reduced back to amino groups using various reducing agents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The reduction of azido (B1232118) groups, which can be introduced via nucleophilic substitution, to amino groups is also a common transformation, often achieved using reagents like triphenylphosphine. nih.govmdpi.com
Acylation and Alkylation Reactions of Amino Groups
The nucleophilic amino groups of this compound are expected to react readily with acylating and alkylating agents.
Acylation: Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. This is typically achieved by reacting the amine with acyl chlorides, anhydrides, or esters. researchgate.net For example, 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles react with chloroacetyl chloride to form the corresponding chloroacetamides. researchgate.net This reaction converts the primary amines into more stable and often crystalline amides, which can be a useful protecting group strategy in multi-step syntheses.
Alkylation: Alkylation introduces an alkyl group onto the nitrogen atom. This can be accomplished using alkyl halides or other alkylating agents. The degree of alkylation (mono-, di-, or even tri-alkylation to form quaternary ammonium (B1175870) salts) can often be controlled by the stoichiometry of the reactants and the reaction conditions. The N-methyl derivatives of 1,3-diamino-2-phenylnaphthalene have been synthesized, demonstrating the feasibility of alkylating aromatic diamines. rsc.org
| Reaction Type | Reagent | Functional Group Formed |
| Acylation | Acyl Chloride, Anhydride | Amide |
| Alkylation | Alkyl Halide | Substituted Amine |
Reactions of the Methyl Ester Functionality
The methyl ester group (-COOCH₃) provides another reactive site in the molecule. The carbonyl carbon of the ester is electrophilic and can be attacked by nucleophiles.
Common reactions involving the methyl ester functionality include:
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification).
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group.
Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into an amide.
Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Reaction with Grignard reagents (R-MgX) can lead to the formation of tertiary alcohols.
The presence of both nucleophilic amino groups and an electrophilic ester group on the same molecule allows for the possibility of intramolecular reactions under certain conditions, potentially leading to the formation of heterocyclic structures. The specific outcomes of these reactions would be influenced by the chosen reagents and reaction conditions.
Ester Hydrolysis Mechanisms (Acid- and Base-Catalyzed)
The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 2,3-diamino-4,6-dimethylbenzoic acid, under both acidic and basic conditions.
For this compound, the presence of two amino groups on the ring would lead to their protonation under strongly acidic conditions. This would convert them into electron-withdrawing ammonium groups (-NH3+), which would decrease the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), ester hydrolysis occurs through a BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). stackexchange.comchegg.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion (-OCH3) as a leaving group, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. This reaction is irreversible due to the final deprotonation step. chegg.com
The electron-donating nature of the amino and methyl groups on the benzene ring increases the electron density at the carbonyl carbon, which may slightly decrease the rate of nucleophilic attack compared to simple methyl benzoate. However, steric hindrance around the ester group is not significant enough to prevent this reaction. stackexchange.com
| Hydrolysis Type | Catalyst | Key Steps | Product |
| Acid-Catalyzed | H+ (e.g., H2SO4) | 1. Protonation of C=O2. Nucleophilic attack by H2O3. Elimination of CH3OH | 2,3-diamino-4,6-dimethylbenzoic acid |
| Base-Catalyzed | OH- (e.g., NaOH) | 1. Nucleophilic attack by OH-2. Elimination of CH3O-3. Deprotonation of carboxylic acid | Sodium 2,3-diamino-4,6-dimethylbenzoate |
Transesterification Processes
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com For this compound, reaction with a different alcohol (R-OH) in the presence of a catalyst would lead to the formation of a new ester and methanol (B129727).
The mechanism is analogous to hydrolysis, with an alcohol molecule replacing water as the nucleophile. wikipedia.org In base-catalyzed transesterification, an alkoxide (RO-) is the active nucleophile. masterorganicchemistry.com To drive the reaction to completion, the alcohol reactant is often used in large excess, or the methanol by-product is removed as it forms. wikipedia.org
Reaction: this compound + R-OH ⇌ Alkyl 2,3-diamino-4,6-dimethylbenzoate + CH3OH
This reaction is valuable for modifying the ester group to alter the physical or chemical properties of the molecule. Catalysts such as scandium(III) triflate or potassium carbonate are often employed to facilitate the transformation under mild conditions. organic-chemistry.org
Amidation Reactions with Primary and Secondary Amines
The methyl ester group can be converted into an amide through reaction with primary or secondary amines. This transformation, known as aminolysis, typically requires heating or catalysis, as amines are less reactive nucleophiles than hydroxide or alkoxide ions. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the amine on the ester's carbonyl carbon, leading to a tetrahedral intermediate which then collapses to eliminate methanol and form the corresponding N-substituted or N,N-disubstituted 2,3-diamino-4,6-dimethylbenzamide.
Reaction with Primary Amine: this compound + R-NH2 → N-alkyl-2,3-diamino-4,6-dimethylbenzamide + CH3OH
Reaction with Secondary Amine: this compound + R2NH → N,N-dialkyl-2,3-diamino-4,6-dimethylbenzamide + CH3OH
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring
Electrophilic Aromatic Substitution (EAS): The benzene ring of this compound is highly activated towards electrophilic attack. This is due to the presence of four electron-donating groups: two strongly activating amino groups (-NH2) and two weakly activating methyl groups (-CH3). libretexts.orglibretexts.org These groups increase the electron density of the ring, making it more nucleophilic. masterorganicchemistry.com The methyl ester group (-COOCH3) is a deactivating, meta-directing group.
The directing effects of the substituents are as follows:
-NH2 groups (at C2 and C3): Strongly activating, ortho- and para-directing.
-CH3 groups (at C4 and C6): Weakly activating, ortho- and para-directing.
-COOCH3 group (at C1): Deactivating, meta-directing.
The only available position for substitution on the ring is C5. The directing effects of the adjacent activating groups (C4-CH3 and C6-CH3) and the C2/C3-NH2 groups all converge to strongly favor substitution at the C5 position. Therefore, reactions such as halogenation, nitration, or sulfonation would be expected to occur regioselectively at this site. wikipedia.org
Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution (SNAr) typically requires a benzene ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO2) ortho or para to a good leaving group (like a halide). wikipedia.orgchemistrysteps.com The ring of this compound is highly electron-rich due to the four activating substituents and lacks a conventional leaving group. byjus.comyoutube.com Consequently, it is not expected to undergo SNAr reactions under standard conditions.
Intramolecular Cyclization and Heterocycle Formation
The 1,2-diamino (ortho-phenylenediamine) arrangement on the aromatic ring is a versatile precursor for the synthesis of various fused heterocyclic systems.
Construction of Benzimidazole (B57391) Scaffolds
The reaction of the ortho-diamino functionality in this compound with various one-carbon electrophiles provides a direct route to substituted benzimidazoles. nih.gov This condensation is a cornerstone of heterocyclic chemistry. organic-chemistry.orgrasayanjournal.co.in
Common methods include:
Reaction with Aldehydes: Condensation with an aldehyde (R-CHO), often in the presence of an oxidizing agent or an acid catalyst, first forms a Schiff base intermediate which then cyclizes and is oxidized to yield a 2-substituted benzimidazole. acs.orgrsc.org
Reaction with Carboxylic Acids: Direct condensation with a carboxylic acid (R-COOH) or its derivatives (e.g., esters, acid chlorides) at high temperatures or with a dehydrating agent like polyphosphoric acid (PPA) also yields 2-substituted benzimidazoles. rasayanjournal.co.in
The resulting product would be a methyl 2-substituted-4,7-dimethyl-1H-benzimidazole-5-carboxylate. The reaction conditions must be chosen carefully to avoid hydrolysis of the methyl ester group.
| Reagent | Catalyst/Conditions | Resulting C2-Substituent |
| Aldehyde (RCHO) | Oxidizing agent (e.g., H2O2), Acid (e.g., HCl) | R-group from aldehyde |
| Carboxylic Acid (RCOOH) | High temp, PPA, NH4Cl | R-group from acid |
| Formic Acid (HCOOH) | Reflux | Hydrogen |
| Orthoesters (RC(OR')3) | Acid catalyst | R-group from orthoester |
Synthesis of Quinoxaline (B1680401) Derivatives
Quinoxalines are formed by the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. encyclopedia.pubchim.it This is a reliable and widely used method for constructing the quinoxaline ring system. nih.govsapub.org The reaction of this compound with a 1,2-dicarbonyl compound (e.g., glyoxal (B1671930), biacetyl, benzil) would proceed readily, typically under mild acidic or thermal conditions, to yield the corresponding substituted quinoxaline. researchgate.net
General Reaction: this compound + R-CO-CO-R' → Methyl 2,3-disubstituted-5,7-dimethylquinoxaline-6-carboxylate
The reaction is generally high-yielding and can be catalyzed by various reagents, including iodine, zinc triflate, or simply by refluxing in a suitable solvent like ethanol (B145695) or acetic acid. encyclopedia.pubsapub.org
| 1,2-Dicarbonyl Compound | R | R' | Product Substituents (at C2, C3) |
| Glyoxal | H | H | H, H |
| Biacetyl (2,3-Butanedione) | CH3 | CH3 | CH3, CH3 |
| Benzil (B1666583) | Phenyl | Phenyl | Phenyl, Phenyl |
| Phenylglyoxal | Phenyl | H | Phenyl, H |
Formation of Other Fused Nitrogen-Containing Heterocyclic Systems
The ortho-diamine functionality of this compound allows it to serve as a key building block for various fused heterocycles through condensation reactions with compounds containing two electrophilic centers. These reactions provide routes to important classes of compounds such as quinoxalines and benzimidazoles.
Quinoxalines: The most common and direct method for synthesizing quinoxaline derivatives involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. researchgate.netchim.it This reaction is generally high-yielding and can be performed under mild conditions. For instance, reacting this compound with a 1,2-diketone like benzil in a suitable solvent such as ethanol or acetic acid would lead to the formation of a substituted quinoxaline. chim.it The reaction can often be catalyzed by acids or various metal catalysts to improve efficiency and reduce reaction times. nih.govencyclopedia.pub
Benzimidazoles: The synthesis of benzimidazoles from ortho-phenylenediamines is a well-established transformation that can be achieved using several types of reagents. researchgate.net
With Aldehydes: Condensation with an aldehyde, followed by an oxidative cyclization, yields a 2-substituted benzimidazole. nih.gov This reaction often requires an oxidizing agent, though in some cases, air can serve this purpose. semanticscholar.org Various catalysts, including Lewis acids and supported gold nanoparticles, have been employed to facilitate this transformation under mild conditions. nih.govmdpi.com
With Carboxylic Acids: Direct condensation with carboxylic acids or their derivatives (such as esters or acid chlorides) at elevated temperatures, often in the presence of a strong acid like polyphosphoric acid, is a classic method for forming benzimidazoles. nih.govsemanticscholar.org
With Orthoesters: The reaction with orthoesters in the presence of a Lewis acid catalyst provides an efficient route to 2-substituted benzimidazoles at room temperature. mdpi.com
Benzimidazolones: Fused heterocyclic systems containing a urea (B33335) moiety can also be synthesized. The reaction of ortho-phenylenediamines with carbon dioxide, often under pressure and in the presence of a catalyst, can yield 2-benzimidazolones through a cyclocarbonylation process. researchgate.net
The table below summarizes the formation of various fused heterocyclic systems from an ortho-phenylenediamine precursor like this compound.
| Reactant Partner | Resulting Heterocyclic System | Typical Reaction Conditions | Reference |
|---|---|---|---|
| 1,2-Diketone (e.g., Benzil) | Quinoxaline | Ethanol or Acetic Acid, often with acid catalysis (e.g., HClO₄·SiO₂) | chim.it |
| Aldehyde (e.g., Benzaldehyde) | Benzimidazole | Oxidative conditions, may use catalysts like Au/TiO₂, MgCl₂·6H₂O | nih.govrsc.org |
| Carboxylic Acid (e.g., Acetic Acid) | Benzimidazole | High temperature (140-200 °C), often with acid catalyst (e.g., o-phosphoric acid) | semanticscholar.org |
| Orthoester (e.g., Triethyl orthoformate) | Benzimidazole | Lewis acid catalyst (e.g., ZrOCl₂·8H₂O, TiCl₄) at room temperature | mdpi.com |
| Maleic Anhydride | Tetrahydroquinoxalin-2-one derivative | Condensation reaction, followed by further synthetic steps | researchgate.net |
| Carbon Dioxide (CO₂) | 2-Benzimidazolone | Catalytic conditions (e.g., Al₂O₃), often under pressure (supercritical CO₂) | researchgate.net |
Mechanistic Investigations of Cyclization Processes
The formation of fused heterocyclic systems from this compound proceeds through well-understood cyclization mechanisms, primarily involving nucleophilic attack by the amino groups followed by condensation.
Mechanism of Quinoxaline Formation: The synthesis of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds is an acid-catalyzed condensation reaction. researchgate.net The proposed mechanism involves two sequential condensation steps:
Initial Nucleophilic Attack: One of the amino groups of the diamine performs a nucleophilic attack on one of the carbonyl carbons of the 1,2-diketone.
First Dehydration: Following proton transfer, a water molecule is eliminated to form a Schiff base (imine) intermediate.
Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion, leading to the formation of a six-membered dihydroxy-dihydro-quinoxaline intermediate.
Second Dehydration: A final dehydration step, often facilitated by the acidic catalyst, results in the formation of the stable, aromatic quinoxaline ring system. nih.gov
Mechanism of Benzimidazole Formation from Aldehydes: The reaction between an ortho-phenylenediamine and an aldehyde to form a 2-substituted benzimidazole typically proceeds via an oxidative cyclodehydrogenation pathway. nih.gov
Schiff Base Formation: The reaction initiates with the condensation between one amino group and the aldehyde to form a Schiff base intermediate.
Intramolecular Cyclization: The second amino group then carries out a nucleophilic attack on the imine carbon, forming a cyclic benzimidazoline intermediate.
Oxidation/Aromatization: The non-aromatic benzimidazoline ring is then oxidized to the stable aromatic benzimidazole. This final step requires an oxidant, which can be supplied externally or can be atmospheric oxygen, and results in the loss of two hydrogen atoms. nih.govrsc.org The catalyst, if present, can play a role in activating the aldehyde as well as the imine intermediate. rsc.org
Mechanism of Benzimidazole Formation from Carboxylic Acids: This reaction is a direct condensation that typically occurs at high temperatures.
Amide Formation: The initial step is the formation of a 2-amino-anilide intermediate through the reaction of one amino group with the carboxylic acid, eliminating a molecule of water.
Intramolecular Cyclization and Dehydration: Under forcing conditions (heat, acid catalyst), the remaining amino group attacks the amide carbonyl carbon. This is followed by the elimination of a second molecule of water to yield the aromatic benzimidazole ring. semanticscholar.org
These mechanistic pathways highlight the versatility of the ortho-phenylenediamine core in constructing complex heterocyclic architectures through fundamental organic reaction principles.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A full suite of NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, would be required for a comprehensive analysis of Methyl 2,3-diamino-4,6-dimethylbenzoate.
Proton NMR spectroscopy provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, a ¹H NMR spectrum would be expected to show six distinct signals. The aromatic region would be simplified due to the substitution pattern, featuring a single proton at the C-5 position. The two amino groups and three methyl groups would give rise to characteristic signals, with their chemical shifts influenced by their position on the benzene (B151609) ring.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-5 (aromatic) | 6.5 - 7.0 | Singlet (s) | 1H |
| -NH₂ (at C-2) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |
| -NH₂ (at C-3) | 3.5 - 5.0 | Broad Singlet (br s) | 2H |
| -COOCH₃ | 3.7 - 3.9 | Singlet (s) | 3H |
| -CH₃ (at C-4) | 2.1 - 2.4 | Singlet (s) | 3H |
Note: The chemical shifts of NH₂ protons are variable and depend on solvent and concentration.
Carbon-13 NMR spectroscopy probes the carbon framework of a molecule. For this compound, with its ten carbon atoms, up to ten distinct signals would be expected in the ¹³C NMR spectrum, assuming no accidental overlap. The chemical shifts of the carbon atoms provide insight into their hybridization and electronic environment. The carbonyl carbon of the ester group would appear furthest downfield, while the methyl carbons would be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 168 - 172 |
| C-2 | 140 - 145 |
| C-3 | 138 - 143 |
| C-4 | 128 - 133 |
| C-6 | 125 - 130 |
| C-1 | 115 - 120 |
| C-5 | 110 - 115 |
| -COOCH₃ | 50 - 55 |
| -CH₃ (at C-4) | 18 - 22 |
Two-dimensional NMR experiments are essential for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would be expected to show no cross-peaks, as the single aromatic proton (H-5) is isolated from other protons, confirming its substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbon atoms. This would definitively link the proton signals for H-5, the ester methyl, and the two aromatic methyl groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.
The H-5 proton showing correlations to the carbons at C-1, C-3, C-4, and C-6, confirming its position.
The protons of the C-4 methyl group correlating to C-3, C-4, and C-5.
The protons of the C-6 methyl group correlating to C-1, C-5, and C-2.
The protons of the ester methyl group showing a strong correlation to the carbonyl carbon (C=O) and the C-1 carbon, confirming the ester functionality and its point of attachment.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₁₀H₁₄N₂O₂. HRMS would be used to confirm this composition by comparing the experimentally measured mass to the calculated exact mass.
Predicted HRMS Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₂ |
| Calculated Exact Mass [M+H]⁺ | 195.11280 |
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation. Analyzing these fragments provides valuable structural information. The fragmentation pattern of this compound would be influenced by its functional groups, with the ester and methyl groups being likely sites for initial cleavage.
Predicted Fragmentation Pathways
| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Description |
|---|---|---|---|
| 195.1 | 179.1 | CH₄ | Loss of a methyl radical followed by hydrogen rearrangement |
| 195.1 | 163.1 | CH₃OH | Loss of methanol (B129727) from the ester group |
This analysis of fragmentation pathways helps to confirm the presence and connectivity of the various functional groups within the molecule, corroborating the data obtained from NMR spectroscopy.
Despite a comprehensive search for spectroscopic and crystallographic data on "this compound," no specific experimental Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, or X-ray Crystallography data for this exact compound could be located in the available scientific literature and chemical databases.
Consequently, it is not possible to provide an analysis of its crystal packing, lattice dynamics, or intermolecular interactions such as hydrogen bonding and π-π stacking, as these are determined through X-ray crystallography, for which no data was found. Similarly, the absence of IR and UV-Vis spectra precludes any discussion of its specific vibrational modes and electronic transitions.
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Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics to compute the properties of molecules. These methods can elucidate electronic structure, predict spectroscopic behavior, and map out reaction pathways. fz-juelich.de
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. chem8.org It focuses on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient yet accurate approach for many chemical systems. wikipedia.org A DFT analysis of Methyl 2,3-diamino-4,6-dimethylbenzoate would yield critical insights into its chemical reactivity and electronic properties.
The key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. scielo.org.mx A large gap suggests high stability, whereas a small gap indicates a molecule that is more easily polarized and reactive. For aromatic amines, DFT calculations have been successfully used to determine HOMO energies and correlate them with experimental observations like charge-transfer transitions. researchgate.net
Table 1: Illustrative Electronic Properties from a DFT Calculation. This table is a hypothetical example of data that would be generated for this compound.
| Parameter | Illustrative Value | Unit | Significance |
| HOMO Energy | -5.85 | eV | Electron-donating capability |
| LUMO Energy | -1.23 | eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.62 | eV | Chemical reactivity and stability |
| Dipole Moment | 2.15 | Debye | Molecular polarity |
| Ionization Potential | 5.85 | eV | Energy needed to remove an electron |
| Electron Affinity | 1.23 | eV | Energy released when an electron is added |
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus within the optimized molecular geometry. The predicted spectrum serves as a powerful tool for assigning peaks in an experimental spectrum.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum calculations can determine these vibrational frequencies and their corresponding intensities. Comparing a calculated IR spectrum with an experimental one can help identify the molecule's functional groups and confirm its structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculation provides the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities, respectively. This can explain the color and electronic behavior of the compound.
DFT is a critical tool for exploring the mechanisms of chemical reactions. wikipedia.org By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction's activation energy and rate. researchgate.net For a molecule like this compound, this could be used to study its synthesis, degradation, or its role as an intermediate in more complex reactions, such as its use in the preparation of certain agrochemicals.
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics focus on the physical movements and interactions of atoms and molecules over time.
Molecules with rotatable single bonds, like the ester and amine groups in this compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. By systematically rotating bonds and calculating the potential energy at each step, a potential energy surface can be generated. This analysis is vital for understanding how the molecule's shape influences its properties and biological interactions.
Table 2: Hypothetical Relative Energies of Conformers. This table illustrates how the stability of different conformers of this compound could be compared.
| Conformer ID | Dihedral Angle (C-C-O-CH₃) | Relative Energy (kJ/mol) | Stability Ranking |
| Conf-1 | 0° (syn-periplanar) | 5.2 | 2 |
| Conf-2 | 180° (anti-periplanar) | 0.0 | 1 (Most Stable) |
The behavior of a molecule can change dramatically in the presence of a solvent. Molecular Dynamics (MD) simulations model the explicit movement of a solute molecule and numerous surrounding solvent molecules over a period of time. rsc.org These simulations provide a dynamic picture of how the solute interacts with the solvent, revealing details about hydrogen bonding, solvation shells, and diffusion. rsc.orgchemrxiv.org
For this compound, MD simulations could predict its solubility in different solvents, like water or organic solvents, by calculating the free energy of solvation. rsc.org Such simulations are also used to study how molecules aggregate or interact with other molecules, such as proteins or nucleic acids, which is fundamental in fields like drug design and materials science. mdpi.com
Reactivity and Selectivity Prediction based on Theoretical Descriptors
As of the latest available research, specific computational studies detailing the theoretical descriptors for the reactivity and selectivity of this compound are not present in the public domain. While computational chemistry is a powerful tool for predicting the behavior of molecules, dedicated research on this particular compound has not been published.
However, the principles of computational analysis of similar aromatic compounds can provide a foundational understanding of how the reactivity and selectivity of this compound would be theoretically investigated. Such studies typically employ Density Functional Theory (DFT) to calculate a range of electronic properties that act as descriptors for predicting chemical behavior.
Key theoretical descriptors that would be calculated to understand the reactivity of this compound include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap generally suggests higher reactivity. For an aromatic amine like this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the amino groups, indicating that these are the primary sites for electrophilic attack.
Local Reactivity Descriptors (Fukui Functions): To predict the selectivity of chemical reactions, Fukui functions (f(r)) are calculated. These functions indicate the most likely sites for nucleophilic, electrophilic, and radical attack on a molecule. For this compound, the Fukui functions would pinpoint which of the atoms on the benzene ring or the functional groups are most susceptible to a particular type of reaction. This is essential for understanding regioselectivity in reactions such as electrophilic aromatic substitution. The presence of two amino groups and two methyl groups, all of which are electron-donating, alongside an electron-withdrawing methyl ester group, would create a complex pattern of reactivity that Fukui functions could elucidate.
Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on a molecule. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the amino groups and the oxygen atoms of the ester group, highlighting them as potential sites for interaction with electrophiles or hydrogen bond donors.
While specific data tables for this compound are not available, the following table illustrates the type of data that would be generated in a typical computational study of a similar aromatic amine. The values presented are hypothetical and for illustrative purposes only.
| Theoretical Descriptor | Hypothetical Value | Predicted Reactivity/Selectivity |
| HOMO Energy | -5.8 eV | Indicates a good electron donor, susceptible to electrophilic attack. |
| LUMO Energy | -1.2 eV | Suggests a moderate ability to accept electrons. |
| HOMO-LUMO Gap | 4.6 eV | Points to a relatively stable molecule, but reactive under appropriate conditions. |
| Electronegativity (χ) | 3.5 eV | Provides a measure of the molecule's overall ability to attract electrons. |
| Chemical Hardness (η) | 2.3 eV | Indicates the molecule's resistance to change in its electron distribution. |
| Global Softness (S) | 0.43 eV⁻¹ | A higher value would suggest greater reactivity. |
| Electrophilicity Index (ω) | 2.68 eV | Quantifies the electrophilic character of the molecule. |
In the absence of direct computational studies, the reactivity of this compound can be qualitatively inferred from the electronic properties of its functional groups. The two amino groups and two methyl groups are electron-donating and activating, directing electrophilic attack to the ortho and para positions relative to them. The methyl ester group is electron-withdrawing and deactivating. A comprehensive computational analysis would be required to quantify these effects and provide precise predictions of reactivity and selectivity.
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate for Complex Molecular Architectures
The strategic placement of multiple reactive sites on a rigid aromatic core allows Methyl 2,3-diamino-4,6-dimethylbenzoate to serve as a foundational component for constructing intricate and functionally diverse organic molecules.
The most prominent feature of this compound is its ortho-phenylenediamine (o-PDA) core. This structural motif is renowned for its utility in synthesizing a wide array of heterocyclic compounds through condensation reactions with 1,2-dielectrophilic species. The reaction of o-PDAs with 1,2-dicarbonyl compounds is a classic and highly efficient method for the preparation of quinoxalines. nih.govchim.it By applying this methodology, this compound can be reacted with various α-dicarbonyls (like glyoxal (B1671930) or biacetyl) to yield highly substituted quinoxaline (B1680401) derivatives. sapub.orgnih.gov These quinoxaline scaffolds are of significant interest as they form the core of many biologically active compounds. nih.gov
Similarly, this diamine is a suitable precursor for the synthesis of 1,5-benzodiazepines, another critical class of heterocyclic compounds with widespread pharmacological applications. acgpubs.org The condensation reaction between o-PDAs and ketones, for example, provides a direct route to 2,3-dihydro-1H-1,5-benzodiazepines. nih.gov The reaction of this compound with ketones or β-diketones would lead to benzodiazepines with a specific substitution pattern dictated by the starting material.
The table below illustrates potential heterocyclic systems that can be synthesized from this precursor.
| Reactant | Resulting Heterocyclic Scaffold |
| 1,2-Diketone (e.g., Benzil) | Substituted Quinoxaline |
| α-Ketoacid (e.g., Pyruvic acid) | Substituted Quinoxalin-2(1H)-one |
| Ketone (e.g., Acetone) | Substituted 1,5-Benzodiazepine |
| Phosgene or equivalent | Substituted Benzimidazol-2-one |
Beyond forming heterocycles, this compound is an exemplary building block for creating molecules with multiple, tailored functionalities. The differential reactivity of its functional groups—the two primary aromatic amines and the methyl ester—can be exploited to introduce molecular complexity in a controlled manner. For instance, one amino group can be selectively protected or reacted to form a heterocyclic ring, leaving the second amino group and the ester available for further transformations, such as acylation or amidation.
This step-wise modification is fundamental in the synthesis of complex therapeutic agents and functional materials. N¹-substituted derivatives of diamino compounds are important building blocks for therapeutically important molecules. nih.gov The presence of the ester group adds another layer of versatility, as it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can be reduced to a primary alcohol for further derivatization. This multi-handle nature makes the compound a valuable starting point for constructing libraries of diverse compounds for drug discovery or for creating specialized monomers for advanced polymers.
Development of Self-Assembled Systems
The ability of molecules to spontaneously organize into ordered, non-covalent structures is the basis of supramolecular chemistry and a key principle in the design of new materials. This compound possesses the ideal structural features to participate in and direct such self-assembly processes.
Low-molecular-weight organic gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, immobilizing the solvent and creating a gel. This self-assembly is driven by specific non-covalent interactions, most notably hydrogen bonding. While this specific compound has not been extensively reported as a gelator, its structure is highly conducive to this application.
Derivatives of aromatic amino acids are known to be effective organogelators, relying on hydrogen bonds, π-π stacking, and van der Waals interactions to form the gel network. nih.gov By acylating the amino groups of this compound with long aliphatic chains, new amphiphilic molecules can be created. These derivatives would possess strong hydrogen bonding sites (the resulting amide N-H groups), a rigid aromatic core to facilitate π-stacking, and long alkyl chains to promote van der Waals interactions, all of which are key ingredients for effective gelation. The formation of gels based on bis-naphthalimides, for example, is primarily driven by hydrogen bonding. researchgate.net
In the solid state or in solution, molecules with well-defined hydrogen bond donors and acceptors can form predictable and stable supramolecular assemblies. This compound is an excellent candidate for crystal engineering and the formation of such assemblies. The two adjacent amino groups provide four N-H hydrogen bond donors, while the nitrogen atoms themselves and the carbonyl oxygen of the ester group act as hydrogen bond acceptors.
This arrangement facilitates the formation of robust intermolecular hydrogen bonding networks, such as N—H⋯N and N—H⋯O interactions. researchgate.netnih.gov These interactions can guide the molecules to assemble into specific, repeating patterns (synthons), leading to the formation of one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. nih.gov The planarity of the benzene (B151609) ring also encourages π-π stacking interactions, which further stabilize the resulting supramolecular architecture. The study of how molecules with similar functionalities pack in a crystal provides a strong basis for predicting that this compound will form highly ordered, hydrogen-bonded structures. nih.gov
| Interaction Type | Potential Donor/Acceptor Sites on the Molecule |
| Hydrogen Bonding | Donors: -NH₂ groups; Acceptors: N atoms, C=O of ester |
| π-π Stacking | Aromatic benzene ring |
| C-H⋯π Interactions | Methyl C-H bonds and the aromatic ring |
Coordination Chemistry
The field of coordination chemistry studies the complexes formed between metal ions and ligands. The ortho-phenylenediamine unit of this compound makes it an excellent bidentate ligand, capable of forming stable complexes with a variety of transition metals.
The two nitrogen atoms of the adjacent amino groups can donate their lone pairs of electrons to a single metal center, forming a highly stable five-membered chelate ring. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate amine ligands. Numerous transition metal complexes featuring substituted ligands have been synthesized and characterized for their unique electronic, magnetic, and catalytic properties. nih.gov
The coordination of ortho-substituted benzoates to metal centers like copper(II) has been investigated, demonstrating the versatility of this class of compounds in forming multinuclear complexes. mdpi.com The resulting metal complexes of this compound could find applications in catalysis, as models for biological systems, or as building blocks for metal-organic frameworks (MOFs). The electronic properties of the complex can be fine-tuned by the substituents on the benzene ring and by the choice of the metal ion. mdpi.com
The table below lists potential metal complexes and their likely geometries.
| Metal Ion | Potential Coordination Number | Likely Geometry |
| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |
| Ni(II) | 4 or 6 | Square Planar or Octahedral |
| Co(II) | 4 or 6 | Tetrahedral or Octahedral |
| Zn(II) | 4 | Tetrahedral |
| Pd(II) | 4 | Square Planar |
Ligand Design for Metal Complexes and Metal-Organic Frameworks
The adjacent amino groups of this compound provide an excellent bidentate chelation site for a wide variety of metal ions. This characteristic is highly sought after in the design of ligands for transition metal complexes. The formation of stable five-membered chelate rings with metal centers can lead to complexes with interesting catalytic, electronic, and photophysical properties.
The steric hindrance and electronic effects of the two methyl groups on the aromatic ring can influence the coordination geometry and the stability of the resulting metal complexes. These substituents can be strategically utilized to fine-tune the properties of the metal center, which is a key principle in the rational design of catalysts and functional materials.
Table 1: Potential Metal Complexes and MOF Applications
| Application Area | Rationale for using this compound | Potential Advantages |
|---|---|---|
| Homogeneous Catalysis | Formation of stable chelate complexes with transition metals (e.g., Ru, Rh, Pd). | Tunable steric and electronic properties due to methyl groups, potentially leading to high selectivity in asymmetric catalysis. |
| Metal-Organic Frameworks (MOFs) | Can act as a rigid organic linker after functional group modification. | The dimethyl groups can influence the framework's pore size and surface area, impacting its performance in gas sorption and separation. |
| Luminescent Materials | Coordination to lanthanide or transition metals can induce luminescence. | The aromatic core and substituents can modulate the emission wavelength and quantum yield of the resulting complexes. |
Application in Catalysis and Sensing Systems
Metal complexes derived from ligands based on this compound are expected to be active in various catalytic transformations. For instance, ruthenium and rhodium complexes of chiral diamines are well-known for their efficacy in asymmetric hydrogenation reactions. While the parent molecule is achiral, it can be used as a scaffold to synthesize chiral ligands.
In the realm of sensing, the amino groups can interact with specific analytes through hydrogen bonding or coordination. Upon binding, a change in the electronic properties of the molecule can lead to a detectable optical or electrochemical signal. For example, the formation of Schiff bases with aldehydes or the interaction with metal ions could lead to colorimetric or fluorescent sensors. The methyl groups can again play a role in tuning the selectivity and sensitivity of these sensing systems by creating specific binding pockets.
Polymer Chemistry and Polymer Modification
The difunctional nature of this compound makes it a promising candidate for use in polymer chemistry, both as a monomer for the synthesis of new polymers and as a modifying agent for existing ones.
Monomer for Specialty Polymer Synthesis
This compound can be used as a monomer in polycondensation reactions. The two amino groups can react with difunctional electrophiles such as diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, and polyepoxides, respectively. The rigidity of the aromatic backbone and the presence of the methyl and methyl ester side groups would impart unique properties to the resulting polymers.
For instance, polyamides synthesized from this monomer would be expected to have high thermal stability and mechanical strength due to the aromatic nature of the polymer backbone. The methyl groups could enhance solubility in organic solvents, which is often a challenge for aromatic polyamides. The pendant methyl ester group offers a site for post-polymerization modification, allowing for further tuning of the polymer's properties.
Table 2: Potential Specialty Polymers from this compound
| Polymer Class | Co-monomer | Expected Polymer Properties | Potential Applications |
|---|---|---|---|
| Polyamides | Terephthaloyl chloride | High thermal stability, improved solubility, potential for high-performance fibers and films. | Aerospace, automotive, electronics. |
| Polyimides | Pyromellitic dianhydride | Excellent thermal and chemical resistance, good mechanical properties. | High-temperature adhesives, flexible electronics. |
| Polyureas | Methylene (B1212753) diphenyl diisocyanate (MDI) | Good elasticity and toughness, potential for enhanced thermal stability. | High-performance elastomers, coatings. |
Chemical Modifier for Enhancing Polymer Properties
In addition to being a monomer, this compound can be utilized as a chemical modifier to enhance the properties of existing polymers. It can be grafted onto polymer chains containing reactive groups such as carboxylic acids, anhydrides, or epoxides.
The introduction of this aromatic diamine unit can improve the thermal stability, flame retardancy, and mechanical properties of the base polymer. The amino groups can also act as crosslinking sites, leading to the formation of thermosetting materials with improved solvent resistance and dimensional stability. Furthermore, the incorporation of this molecule could enhance the adhesive properties of polymers or act as a curing agent for epoxy resins, imparting higher glass transition temperatures and improved toughness.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Ruthenium |
| Rhodium |
| Palladium |
| Terephthaloyl chloride |
| Pyromellitic dianhydride |
Q & A
Q. What are the optimal synthetic routes for Methyl 2,3-diamino-4,6-dimethylbenzoate, and how can competing side reactions be minimized?
- Methodological Answer : Synthesis of aromatic esters with amino groups typically involves protection/deprotection strategies. For example, coupling methyl benzoate derivatives with amines under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination) could introduce amino groups. Side reactions like over-alkylation or oxidation can be minimized by using inert atmospheres (N₂/Ar) and low temperatures. Characterization via HPLC and NMR (¹H/¹³C) is critical to confirm regioselectivity, as seen in analogous triazine-based coupling reactions .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Peaks for aromatic protons (δ 6.5–7.5 ppm) and methyl/amino groups (δ 2.0–3.5 ppm) should align with calculated chemical shifts using tools like ACD/Labs or ChemDraw.
- IR : Stretching vibrations for NH₂ (~3300–3500 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups.
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ at m/z 208.1218 for C₁₀H₁₃N₂O₂). These methods are standard for benzoate derivatives, as applied to related compounds .
Q. What are the solubility and stability profiles of this compound in common solvents, and how do they affect experimental design?
- Methodological Answer : Solubility in DMSO or methanol (polar aprotic/protic solvents) is likely high due to the amino and ester groups. Stability tests (TGA/DSC) under varying pH and temperatures (4°C to 40°C) are essential for storage and reaction planning. For example, amino-substituted benzoates often degrade in acidic conditions, requiring neutral buffers .
Advanced Research Questions
Q. How can computational methods (e.g., molecular docking, DFT) predict the bioactivity of this compound against protein targets like ACE2 or CYP450 enzymes?
- Methodological Answer :
- Docking : Use AutoDock Vina or GROMACS to simulate ligand-protein interactions. For ACE2, align the compound’s NH₂ groups with catalytic zinc ions, as demonstrated in studies of lichen-derived benzoates .
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting capacity, which correlates with antioxidant or enzyme-inhibitory activity. SwissADME predicts drug-likeness (e.g., Lipinski’s Rule of Five) .
Q. How do substituent positions (e.g., 2,3-diamino vs. 4,6-dimethyl) influence the compound’s electronic properties and reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Hammett constants (σ) and Fukui indices (computed via Gaussian 09) quantify electron-withdrawing/donating effects. The 2,3-diamino groups activate the ring for electrophilic substitution at the 4,6-dimethyl positions, while steric hindrance may slow reactions. Compare with 2,3-dimethylbenzoic acid derivatives, where methyl groups reduce reactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?
- Methodological Answer :
- Dose-Response Assays : Perform MIC (Minimum Inhibitory Concentration) and MTT (cytotoxicity) assays in parallel. For example, if antimicrobial activity occurs at 10 µM but cytotoxicity at 50 µM, the therapeutic window is narrow.
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (caspase-3 activation) vs. necrosis (propidium iodide uptake). Conflicting results may arise from cell-type-specific responses, as seen in related benzoates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
